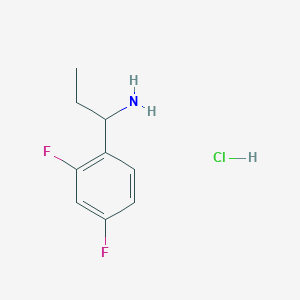

![molecular formula C9H10N6 B1493030 7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098026-32-3](/img/structure/B1493030.png)

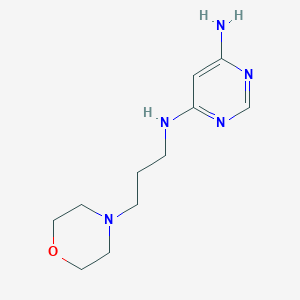

7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Overview

Description

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole derivatives are known for their diverse functionality and stereochemical complexity .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a subject of intense research for several decades . Various methods have been reported, including the reaction of 1,3-diketones with hydrazine , and the reaction of β-enaminones in pyrazolo[1,5-a]pyrimidine synthesis .

Molecular Structure Analysis

Pyrazole derivatives are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One nitrogen is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .

Chemical Reactions Analysis

Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various reactions, including functionalization, substitution, and ring-opening reactions .

Physical And Chemical Properties Analysis

Pyrazoles have diverse and valuable synthetical, biological, and photophysical properties . The specific properties of a pyrazole derivative would depend on its particular structure and substituents.

Scientific Research Applications

Synthesis and Chemical Properties

Multicomponent Pyrazole Synthesis : A study reported the synthesis of multisubstituted pyrazoles via the oxidative coupling of alkynes, nitriles, and Ti imidos. This method avoids hazardous reagents like hydrazine, highlighting an innovative approach to N-N bond formation in pyrazoles, which could be relevant for compounds like 7-(azidomethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (Pearce et al., 2020).

Therapeutic Applications

Anticancer Activity : Imidazo[4,5-b]pyridines, structurally related to this compound, have been investigated for their anticancer properties. Research has developed synthetic routes for these compounds, indicating their potential as mitotic inhibitors with antitumor activity (Temple et al., 1987).

Antimicrobial and Antioxidant Agents : Novel indole-based scaffolds incorporating a pyrazole ring have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Such studies suggest that derivatives of pyrazole compounds could serve as promising lead candidates in developing more active analogues for medical applications (Sharath et al., 2013).

Coordination Chemistry and Material Science

Proton Conducting Polymers : Imidazole and pyrazole-based compounds have been studied for their properties as solvents for acidic protons in polymers and liquids, which are comparable to those in water-containing systems but with increased temperature stability. Such materials have potential applications in electrochemical cells, including fuel cells and secondary batteries (Kreuer et al., 1998).

Mechanism of Action

Target of Action

Pyrazole derivatives, which include this compound, are known to interact with a wide range of biological targets . These targets often play crucial roles in various biological processes, including inflammation, cancer progression, and microbial infections .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways . For instance, some pyrazole derivatives inhibit the activity of certain enzymes, while others may bind to specific receptors, altering their function . The exact changes resulting from these interactions would depend on the specific target and the nature of the interaction.

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways . For example, some pyrazole derivatives have been found to inhibit key enzymes in the tricarboxylic acid cycle, leading to the death of pathogenic bacteria .

Pharmacokinetics

The pharmacokinetic properties of pyrazole derivatives can vary widely, and these properties are crucial for determining the bioavailability of the compound .

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . These effects are likely the result of the compound’s interactions with its biological targets.

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of pyrazole derivatives .

Future Directions

properties

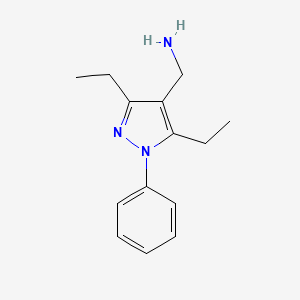

IUPAC Name |

7-(azidomethyl)-6-cyclopropyl-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6/c10-14-12-5-7-8(6-1-2-6)13-15-4-3-11-9(7)15/h3-4,6,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTFXKPRJFQXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C3=NC=CN3N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

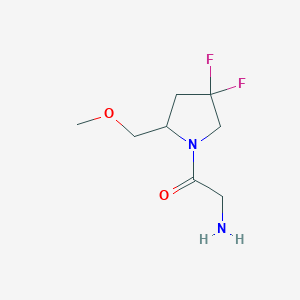

![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)